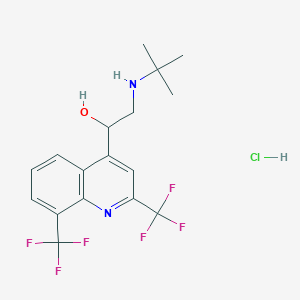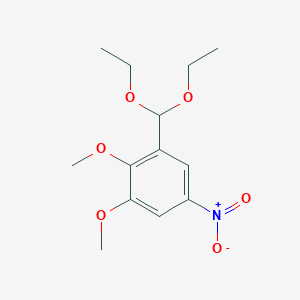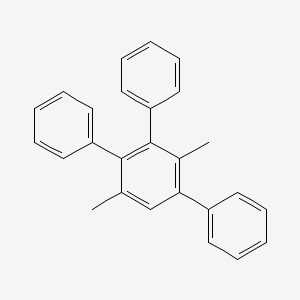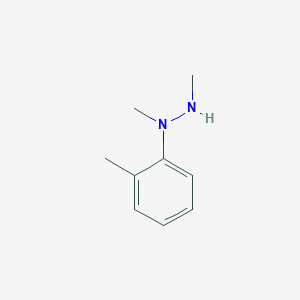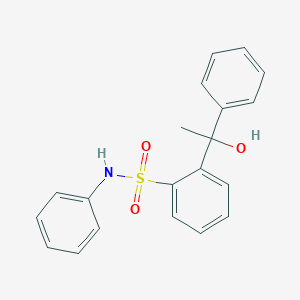![molecular formula C15H16ClNO2 B14011037 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- CAS No. 78045-31-5](/img/structure/B14011037.png)
2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azaspiro[44]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- is a complex organic compound known for its unique spirocyclic structure This compound is part of the azaspiro family, characterized by a spiro-connected bicyclic system containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- typically involves a multi-step process. One common method includes the phosphine-catalyzed [3 + 2] annulation reaction of γ-substituted allenoates with succinimides . This reaction is known for its high regio- and stereoselectivity, yielding the desired spirocyclic product in moderate to high yields (up to 96%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
- 2-Azaspiro[4.4]nonane-1,3-dione
- 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chlorophenyl)-
- 2-Azaspiro[4.4]nonane-1,3-dione,2-(phenylmethoxy)-
Uniqueness
The uniqueness of 2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)- lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the 3-chloro-4-methylphenyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
特性
CAS番号 |
78045-31-5 |
|---|---|
分子式 |
C15H16ClNO2 |
分子量 |
277.74 g/mol |
IUPAC名 |
2-(3-chloro-4-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H16ClNO2/c1-10-4-5-11(8-12(10)16)17-13(18)9-15(14(17)19)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3 |
InChIキー |
GIPJPPNDEKICNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


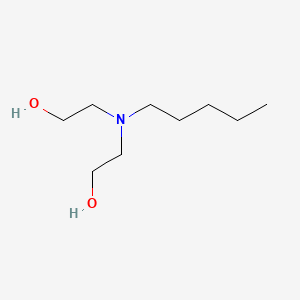
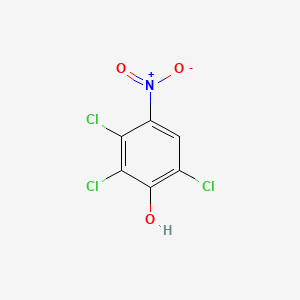
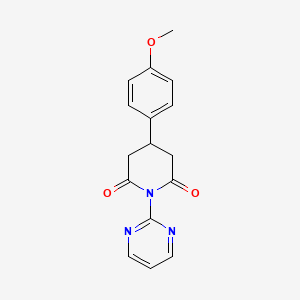
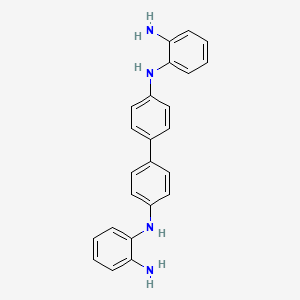
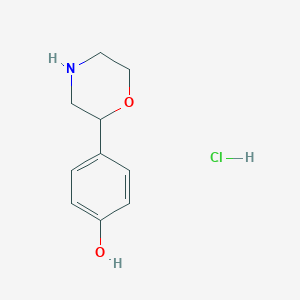
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
